2-Chloro-4-methyl-5-nitropyridine

Organic Synthesis Process Chemistry Chlorination Reaction

CMNP offers unmatched regioselectivity in SNAr and Sonogashira couplings due to its unique 2-chloro-5-nitro-4-methyl substitution. Yields up to 86% outperform non-methylated analogs (78%), reducing process costs. Essential intermediate for kinase inhibitors, herbicides, and NLO chromophores (β 19× urea). ≥98% purity, ambient shipping, stock ready for immediate dispatch.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 23056-33-9
Cat. No. B1210972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-5-nitropyridine
CAS23056-33-9
Synonyms2-chloro-4-methyl-5-nitropyridine
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
InChIKeyHWZUMEVIIGNXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) Procurement Baseline: A Chloronitropyridine Building Block


2-Chloro-4-methyl-5-nitropyridine (CMNP), also known as 2-chloro-5-nitro-4-picoline, is a heterocyclic aromatic compound with a molecular formula of C6H5ClN2O2 and a molecular weight of 172.57 g/mol [1]. The molecule features a pyridine ring substituted at the 2-position with a chlorine atom, at the 4-position with a methyl group, and at the 5-position with a nitro group . This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2].

Why 2-Chloro-4-methyl-5-nitropyridine Cannot Be Directly Substituted with In-Class Analogs


While several chloronitropyridine derivatives exist as potential intermediates, the precise positioning of the methyl, nitro, and chloro groups on the pyridine ring in CMNP dictates its unique electronic properties and reactivity profile [1]. The methyl group at the 4-position and the nitro group at the 5-position exert a combined steric and electronic influence that is not replicated in isomers or simpler analogs like 2-chloro-5-nitropyridine (no methyl) or 2-chloro-3-nitropyridine (different nitro position). This results in quantifiably different outcomes in synthetic sequences, such as altered yields in downstream coupling reactions and distinct regioselectivity in nucleophilic aromatic substitution (SNAr) [2]. Therefore, substituting with a seemingly similar in-class compound can lead to significant deviations in reaction efficiency and product purity, impacting process economics and downstream applications.

Quantitative Differentiation Evidence for 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9)


Comparative Synthesis Yield: 2-Chloro-4-methyl-5-nitropyridine vs. 2-Chloro-4-nitropyridine

In a standardized chlorination procedure starting from the corresponding 2-hydroxypyridine derivative, the synthesis of 2-chloro-4-methyl-5-nitropyridine (CMNP) proceeds with an 86% yield, while the analogous synthesis of 2-chloro-4-nitropyridine (CNP), which lacks the methyl group, proceeds with a 78% yield [1]. This difference is attributed to the electron-donating and steric influence of the methyl group at the 4-position, which may affect the rate and efficiency of the chlorination step.

Organic Synthesis Process Chemistry Chlorination Reaction

Enhanced First Hyperpolarizability of 2-Chloro-4-methyl-5-nitropyridine vs. Baseline Urea

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the total first hyperpolarizability (βtot) of 2-chloro-4-methyl-5-nitropyridine (CMNP) is nineteen times greater than that of urea, a common reference standard for nonlinear optical (NLO) materials [1]. This property is a direct consequence of the push-pull electronic structure created by the methyl (electron-donating) and nitro (electron-withdrawing) substituents on the pyridine ring.

Nonlinear Optics Computational Chemistry Material Science

Comparative Reactivity and Stability Profile of 2-Chloro-4-methyl-5-nitropyridine vs. 2-Chloro-4-nitropyridine

DFT calculations reveal that the HOMO-LUMO energy gap, a key indicator of kinetic stability and chemical reactivity, is distinct between 2-chloro-4-methyl-5-nitropyridine (CMNP) and its close analog 2-chloro-4-nitropyridine (CNP) [1]. The study's global reactivity descriptors, derived from frontier molecular orbital energies, identify CNP as the most reactive and least stable molecule among the series, while CMNP exhibits a different reactivity profile [1]. This computational data underscores that the presence of the methyl group in CMNP alters the electronic landscape compared to the non-methylated analog, leading to different stability and reactivity characteristics.

Computational Chemistry Molecular Reactivity DFT

Documented Purity Specification for 2-Chloro-4-methyl-5-nitropyridine (≥98%)

Commercially available 2-chloro-4-methyl-5-nitropyridine is supplied with a minimum purity specification of ≥98% as determined by gas chromatography (GC) . This high purity level is essential for ensuring consistent performance in sensitive reactions, particularly in medicinal chemistry applications where impurities can significantly impact biological assay results. The compound also has specific storage requirements (0-8°C) to maintain this purity .

Quality Control Analytical Chemistry Procurement Specification

Optimal Application Scenarios for 2-Chloro-4-methyl-5-nitropyridine Based on Differentiated Properties


Synthesis of Complex Pharmaceutical Intermediates via SNAr and Coupling Reactions

The combination of the reactive chlorine at the 2-position and the methyl/nitro substitution pattern makes CMNP an ideal electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-couplings, such as Sonogashira couplings. The 34% yield reported for a Sonogashira coupling to a complex enynone demonstrates its utility in constructing drug-like molecules . Its higher synthesis yield (86%) compared to non-methylated analogs like 2-chloro-4-nitropyridine (78%) makes it a more cost-effective starting material for building blocks in pharmaceutical synthesis, particularly for targets requiring the specific substitution pattern found in kinase inhibitors and other therapeutic agents .

Development of Nonlinear Optical (NLO) Materials

The exceptional first hyperpolarizability of CMNP, which is 19 times that of urea, strongly supports its use as a chromophore in the development of nonlinear optical materials [1]. This property, validated by DFT calculations, makes it a valuable precursor for creating polymers or molecular assemblies with enhanced NLO response, which are critical for applications in telecommunications, optical computing, and advanced sensor technologies .

Agrochemical Intermediate Synthesis

CMNP is a documented intermediate in the formulation of herbicides and pesticides . Its defined purity (≥98%) and high synthesis efficiency (86% yield) are advantageous for large-scale agrochemical production, where process economics and consistent product quality are paramount. The methyl group at the 4-position provides a handle for further functionalization, enabling the synthesis of diverse agrochemical active ingredients .

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